molecular formula C15H34SSn B14427178 Tributyl[(propan-2-yl)sulfanyl]stannane CAS No. 79851-32-4

Tributyl[(propan-2-yl)sulfanyl]stannane

Cat. No.: B14427178
CAS No.: 79851-32-4
M. Wt: 365.2 g/mol
InChI Key: ZPJUMHKJHPCBCJ-UHFFFAOYSA-M
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Description

Tributyl[(propan-2-yl)sulfanyl]stannane (CAS: 53404-82-3) is an organotin compound characterized by a tributyltin (TBT) core bonded to a propan-2-yl sulfanyl (–S–CH(CH₃)₂) group. Organotin compounds are widely utilized in industrial applications, including biocides, catalysts, and polymer stabilizers, due to their versatile reactivity and thermal stability . The propan-2-yl sulfanyl substituent in this compound introduces steric bulk and sulfur-based electronic effects, which influence its chemical behavior and environmental persistence.

Properties

CAS No.

79851-32-4

Molecular Formula

C15H34SSn

Molecular Weight

365.2 g/mol

IUPAC Name

tributyl(propan-2-ylsulfanyl)stannane

InChI

InChI=1S/3C4H9.C3H8S.Sn/c3*1-3-4-2;1-3(2)4;/h3*1,3-4H2,2H3;3-4H,1-2H3;/q;;;;+1/p-1

InChI Key

ZPJUMHKJHPCBCJ-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)SC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl[(propan-2-yl)sulfanyl]stannane can be synthesized through the reaction of tributyltin hydride with propan-2-yl sulfide under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of organotin compounds, including this compound, often involves large-scale reactions using tributyltin chloride as a starting material. The process includes the reaction of tributyltin chloride with propan-2-yl sulfide in the presence of a base to facilitate the substitution reaction .

Chemical Reactions Analysis

Types of Reactions

Tributyl[(propan-2-yl)sulfanyl]stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, acids, and bases. The reactions are often carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in reduction reactions, the compound can produce alkanes or alkenes, while in substitution reactions, it can yield various organotin derivatives .

Mechanism of Action

The mechanism of action of tributyl[(propan-2-yl)sulfanyl]stannane involves its ability to donate electrons and participate in radical reactions. The tin atom in the compound has a high affinity for sulfur, which allows it to form stable intermediates during reactions. This property is exploited in various synthetic processes, including the reduction of unsaturated compounds and the formation of carbon-sulfur bonds .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and functional groups in analogous organotin compounds:

Compound Name CAS Substituent Key Functional Features
Tributyl[(propan-2-yl)sulfanyl]stannane 53404-82-3 Propan-2-yl sulfanyl –S–CH(CH₃)₂; moderate steric hindrance
Tributyl[(methylsulfinyl)methyl]stannane 54086-43-0 Methylsulfinyl methyl –CH₂–S(O)–CH₃; polar, oxidized sulfur
Tributyl(quinolin-8-yloxy)stannane 5488-45-9 Quinolin-8-yloxy Aromatic heterocyclic oxygen linkage
Tributyl[(phenylsulfinyl)methyl]stannane 54086-42-9 Phenylsulfinyl methyl –CH₂–S(O)–C₆H₅; aromatic sulfoxide

Key Observations :

  • Sulfinyl groups (e.g., in 54086-43-0 and 54086-42-9): The oxidized sulfur (–S(O)–) increases polarity and water solubility, which may elevate bioavailability and toxicity .
  • Aromatic substituents (e.g., quinolin-8-yloxy): These groups enable π-π interactions, influencing applications in coordination chemistry or pharmaceuticals.

Physicochemical Properties

  • Stability: Sulfur-containing organotins generally exhibit higher thermal stability than their oxygen or nitrogen analogs. The propan-2-yl sulfanyl group in 53404-82-3 likely confers resistance to oxidative degradation compared to methylsulfinyl derivatives .
  • Solubility : Compounds with polar substituents (e.g., sulfinyl groups) demonstrate increased solubility in polar solvents, whereas aromatic or bulky alkyl groups enhance lipophilicity.

Research Findings :

  • Environmental Impact : this compound is classified as highly toxic by OSPAR due to its persistence in aquatic ecosystems and endocrine-disrupting effects .
  • Comparative Reactivity : Sulfinyl-substituted stannanes (e.g., 54086-43-0) exhibit stronger Lewis acidity, making them effective catalysts in esterification reactions, whereas bulky substituents in 53404-82-3 may limit catalytic activity but enhance durability .

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